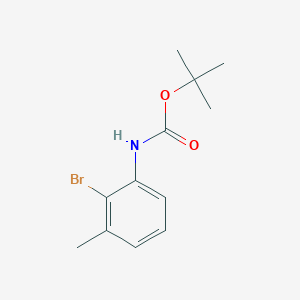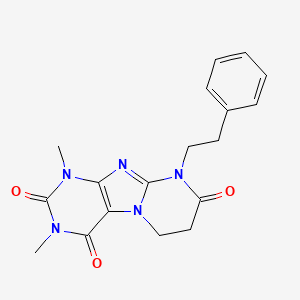![molecular formula C14H16N2OS B12053826 1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)
1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE is a complex organic compound with the molecular formula C14H16N2OS and a molecular weight of 260.36 g/mol . This compound is part of the thienoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE involves multiple steps, typically starting with the formation of the thienoisoquinoline core. The synthetic route may include:
Cyclization Reactions: Formation of the thienoisoquinoline ring system through cyclization reactions involving appropriate precursors.
Amination: Introduction of the amino group at the desired position using reagents such as ammonia or amines under specific conditions.
Acylation: Acylation of the amino group to form the ethanone derivative using acylating agents like acetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE can be compared with other similar compounds in the thienoisoquinoline family:
1-AMINO-5-ETHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)(4-ISOPROPYLPHENYL)METHANONE: Differing in the substituents on the isoquinoline ring, which can affect its biological activity and chemical properties.
1-AMINO-2-(4-CHLOROBENZOYL)-6,7,8,9-TETRAHYDRO-5-METHYLTHIENO(2,3-C)ISOQUINOLINE: Featuring a chlorobenzoyl group, which may enhance its antimicrobial properties.
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-(1-amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-7-9-5-3-4-6-10(9)11-12(15)13(8(2)17)18-14(11)16-7/h3-6,15H2,1-2H3 |
InChI Key |
RUHQGRNZZQGBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C3C(=C(SC3=N1)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)



![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)



![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
